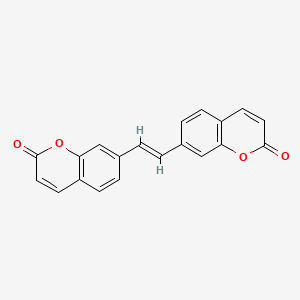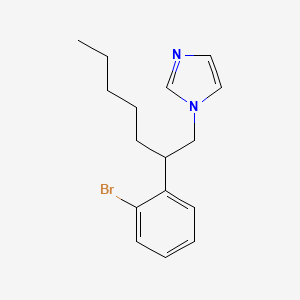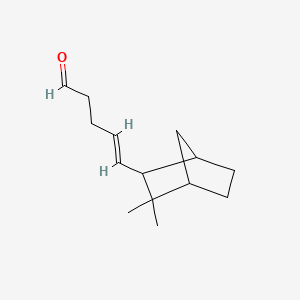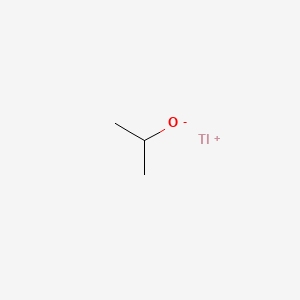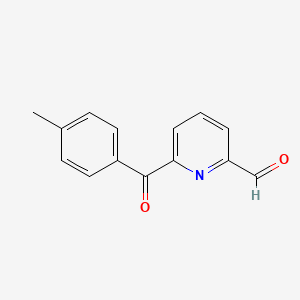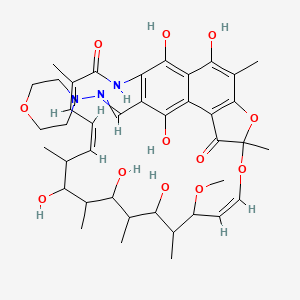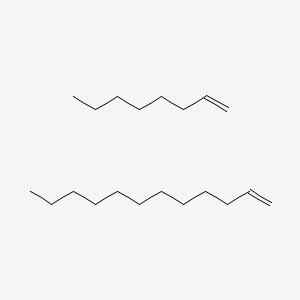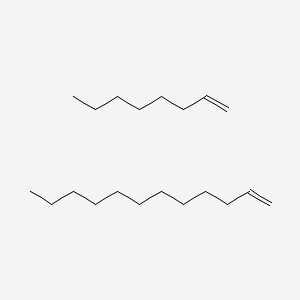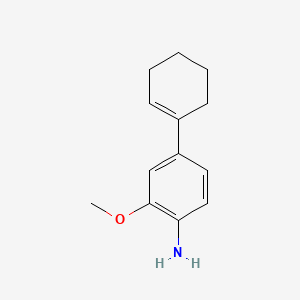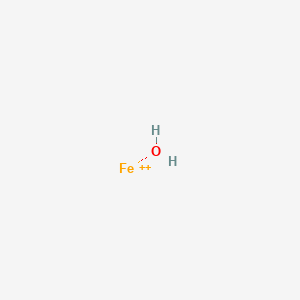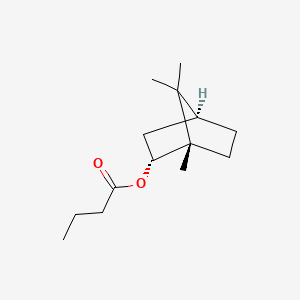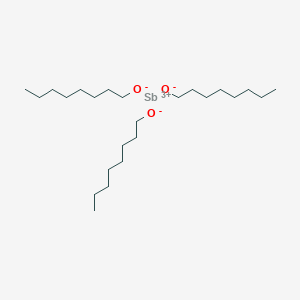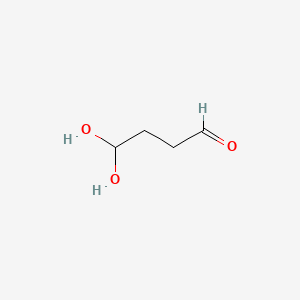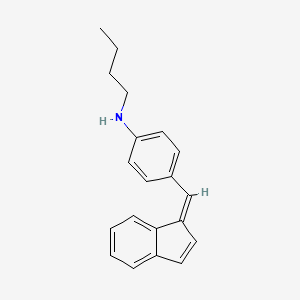
N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline is an organic compound known for its unique structure and properties. It is a derivative of aniline, where the aniline ring is substituted with a butyl group and an indene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline typically involves the reaction of 4-(1H-inden-1-ylidenemethyl)aniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The indene moiety may facilitate π-π interactions with aromatic residues in proteins, while the butyl group can enhance lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-4-nitroaniline: Similar structure but with a nitro group instead of the indene moiety.
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline: Similar structure but with an additional butyl group on the nitrogen atom.
Uniqueness
N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline is unique due to the presence of the indene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications, such as organic electronics and as a precursor in complex organic syntheses .
Propriétés
Numéro CAS |
2428-36-6 |
|---|---|
Formule moléculaire |
C20H21N |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N-butyl-4-[(Z)-inden-1-ylidenemethyl]aniline |
InChI |
InChI=1S/C20H21N/c1-2-3-14-21-19-12-8-16(9-13-19)15-18-11-10-17-6-4-5-7-20(17)18/h4-13,15,21H,2-3,14H2,1H3/b18-15- |
Clé InChI |
NHLXLHWBVMHQOM-SDXDJHTJSA-N |
SMILES isomérique |
CCCCNC1=CC=C(C=C1)/C=C\2/C=CC3=CC=CC=C32 |
SMILES canonique |
CCCCNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


